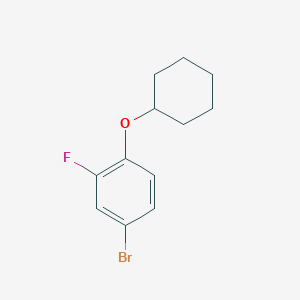

4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

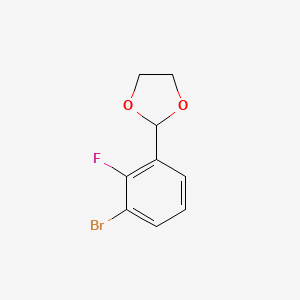

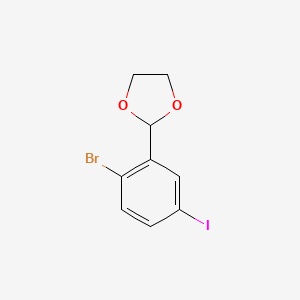

“4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon with a formula C6H6. This benzene ring is substituted with a bromo group at the 4th position, a cyclohexyloxy group at the 1st position, and a fluoro group at the 2nd position .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene” can be inferred from related compounds. For instance, 1-Bromo-4-chlorocyclohexane and 1-Bromo-4-isopropylcyclohexane are similar compounds that contain a cyclohexane ring with a bromo group at the 1st position .Applications De Recherche Scientifique

Electrochemical Fluorination

The electrochemical fluorination process for halobenzenes, including mechanisms involving halogenated benzene derivatives, illustrates the complex pathways and side reactions in the synthesis of fluorinated aromatic compounds. This process highlights the intricate balance between dehalogenation and fluorination reactions, critical for developing new synthesis strategies for fluorinated materials (Horio et al., 1996).

Synthon for 18F-Arylation Reactions

Research on the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene demonstrates its importance in 18F-arylation reactions, which are pivotal in the field of radiopharmaceuticals for PET imaging. The work explores various pathways to optimize the synthesis, highlighting the compound's role in developing diagnostic agents (Ermert et al., 2004).

Suzuki-Miyaura Coupling Reactions

The use of halogenated benzenes in Suzuki-Miyaura coupling reactions catalyzed by supported Pd nanoparticles demonstrates the preparation of fluorinated biphenyl derivatives. This research is fundamental for developing pharmaceuticals and novel materials, showcasing the versatility of halogenated benzenes in creating complex molecular structures (Sadeghi Erami et al., 2017).

Orientations Futures

Future research could focus on the synthesis, characterization, and application of “4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene”. For instance, a study on 4-phenyl-1,8-naphthalimide suggested its potential use in sensing hydrophobic environments . Another study on catalytic protodeboronation of pinacol boronic esters suggested its potential use in formal anti-Markovnikov hydromethylation of alkenes .

Mécanisme D'action

Target of Action

Brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be transition metals used in these reactions.

Mode of Action

The mode of action of 4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene likely involves its participation in carbon–carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling . In this process, the bromine atom in the compound would be replaced by another group, resulting in the formation of a new carbon–carbon bond.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , its primary effect would likely be the formation of new carbon–carbon bonds in organic compounds.

Action Environment

The action, efficacy, and stability of 4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can depend on the presence of a suitable transition metal catalyst, the temperature, and the pH of the reaction environment .

Propriétés

IUPAC Name |

4-bromo-1-cyclohexyloxy-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHJFRHSIVSDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.